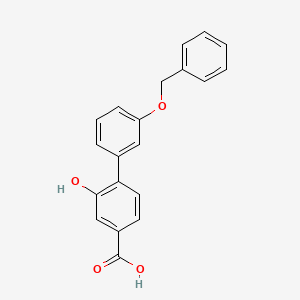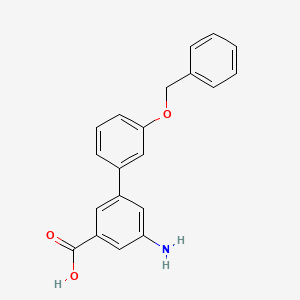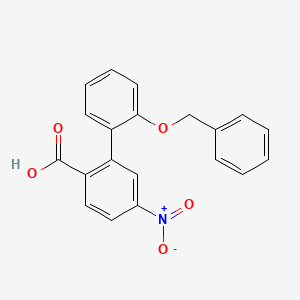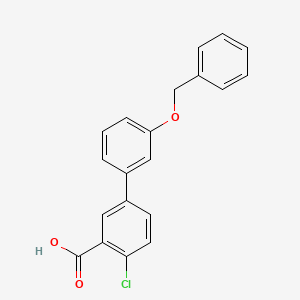
3-(3-Benzyloxyphenyl)-2-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Benzyloxyphenyl)-2-methylbenzoic acid, 95% (hereafter referred to as 3-BPMB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 158–161 °C and a molecular weight of 246.32 g/mol. 3-BPMB is a derivative of benzoic acid and is a common building block for the synthesis of various compounds. It can be used in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. In addition, 3-BPMB has been used in the synthesis of antibacterial agents, antioxidants, and antifungal agents.
Aplicaciones Científicas De Investigación
3-BPMB has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. In addition, 3-BPMB has been used in the synthesis of antibacterial agents, antioxidants, and antifungal agents. It has also been used in the synthesis of organic compounds such as esters and amides. 3-BPMB has also been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of surfactants.
Mecanismo De Acción
The mechanism of action of 3-BPMB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and as an antioxidant. In addition, it is believed that 3-BPMB may act as a chelating agent, binding to metal ions and thus preventing their reaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BPMB are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have an effect on the production of certain hormones and enzymes, such as cortisol and cyclooxygenase-2. It has also been shown to have an effect on the metabolism of certain drugs, such as warfarin and phenytoin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-BPMB in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable and has a low toxicity. The main limitation of 3-BPMB is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood.
Direcciones Futuras
The future directions for research into 3-BPMB include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. In addition, further research into the potential toxicity of 3-BPMB and its potential interactions with other compounds is needed. Finally, further research into the potential applications of 3-BPMB in the synthesis of polymers and surfactants is needed.
Métodos De Síntesis
3-BPMB can be synthesized in a variety of ways. The most common method is the reaction of benzyl alcohol with 3-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction produces 3-BPMB as a white solid. Other methods of synthesis include the reaction of benzyl bromide with 3-chlorobenzoic acid in the presence of a base, or the reaction of 3-chlorobenzoic acid with benzaldehyde in the presence of a base.
Propiedades
IUPAC Name |
2-methyl-3-(3-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-19(11-6-12-20(15)21(22)23)17-9-5-10-18(13-17)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCBIFUMEKDSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692214 |
Source


|
| Record name | 3'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Benzyloxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261989-94-9 |
Source


|
| Record name | 3'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














